Lipophilicity-Driven Membrane Permeability Differentiation vs. Classical IMiDs
The target compound exhibits a computed partition coefficient (XLogP3) of 4.1, which is substantially higher than that of the three clinically approved IMiDs: thalidomide (XLogP3 = 0.3), lenalidomide (XLogP3 = -0.7), and pomalidomide (XLogP3 = -0.1) [1][2]. This difference of 3.8–4.8 log units corresponds to a theoretical ~6,300- to ~63,000-fold increase in octanol-water partitioning, implying significantly greater passive membrane permeability. For projects requiring central nervous system (CNS) penetration or targeting of intracellular compartments with high membrane barriers, this property may be advantageous, though the absence of experimental logD or PAMPA data precludes definitive conclusions [3].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4.1 (PubChem computed) |
| Comparator Or Baseline | Thalidomide XLogP3 = 0.3; Lenalidomide XLogP3 = -0.7; Pomalidomide XLogP3 = -0.1 |
| Quantified Difference | ΔXLogP3 = +3.8 to +4.8 log units |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15) |
Why This Matters
The >3.8 log unit lipophilicity advantage over any FDA-approved IMiD represents a substantial physicochemical differentiation that may translate into distinct tissue distribution and cellular permeability profiles, a key consideration when selecting a chemical tool for probing intracellular targets.
- [1] PubChem CID 44116613. Computed Properties: XLogP3-AA = 4.1. National Center for Biotechnology Information. View Source
- [2] PubChem CID 5426 (Thalidomide), CID 216326 (Lenalidomide), CID 134780 (Pomalidomide). Computed XLogP3-AA values. National Center for Biotechnology Information. View Source
- [3] Waring MJ. Lipophilicity in drug discovery. Expert Opinion on Drug Discovery. 2010;5(3):235-248. doi:10.1517/17460441003605098. View Source
